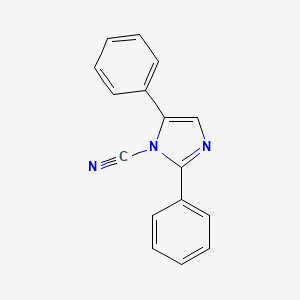![molecular formula C13H26SSi B14445977 ({[(3,3-Dimethylcyclohex-1-en-1-yl)methyl]sulfanyl}methyl)(trimethyl)silane CAS No. 76380-19-3](/img/structure/B14445977.png)
({[(3,3-Dimethylcyclohex-1-en-1-yl)methyl]sulfanyl}methyl)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({[(3,3-Dimethylcyclohex-1-en-1-yl)methyl]sulfanyl}methyl)(trimethyl)silane: is a chemical compound with a unique structure that includes a cyclohexene ring, a sulfanyl group, and a trimethylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[(3,3-Dimethylcyclohex-1-en-1-yl)methyl]sulfanyl}methyl)(trimethyl)silane typically involves the reaction of 3,3-dimethylcyclohex-1-ene with a sulfanyl reagent, followed by the introduction of a trimethylsilane group. The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
({[(3,3-Dimethylcyclohex-1-en-1-yl)methyl]sulfanyl}methyl)(trimethyl)silane: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The trimethylsilane group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
({[(3,3-Dimethylcyclohex-1-en-1-yl)methyl]sulfanyl}methyl)(trimethyl)silane: has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which ({[(3,3-Dimethylcyclohex-1-en-1-yl)methyl]sulfanyl}methyl)(trimethyl)silane exerts its effects involves interactions with molecular targets and pathways. The sulfanyl group can participate in redox reactions, while the trimethylsilane group can influence the compound’s reactivity and stability. These interactions can affect various biological and chemical processes, making the compound useful in different applications.
Comparison with Similar Compounds
({[(3,3-Dimethylcyclohex-1-en-1-yl)methyl]sulfanyl}methyl)(trimethyl)silane: can be compared with similar compounds such as:
Cyclohexene derivatives: Compounds with similar cyclohexene structures but different functional groups.
Sulfanyl compounds: Molecules containing sulfanyl groups with different substituents.
Trimethylsilane derivatives: Compounds with trimethylsilane groups attached to different molecular frameworks.
The uniqueness of This compound lies in its combination of these functional groups, which imparts distinct chemical and physical properties.
Properties
CAS No. |
76380-19-3 |
|---|---|
Molecular Formula |
C13H26SSi |
Molecular Weight |
242.50 g/mol |
IUPAC Name |
(3,3-dimethylcyclohexen-1-yl)methylsulfanylmethyl-trimethylsilane |
InChI |
InChI=1S/C13H26SSi/c1-13(2)8-6-7-12(9-13)10-14-11-15(3,4)5/h9H,6-8,10-11H2,1-5H3 |
InChI Key |
NBMNMSVFPGKEGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(=C1)CSC[Si](C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




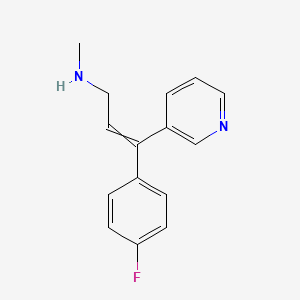
![Ethyl 3-[dimethoxy(diphenyl)-lambda~5~-phosphanyl]propanoate](/img/structure/B14445924.png)

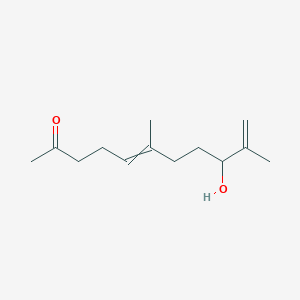
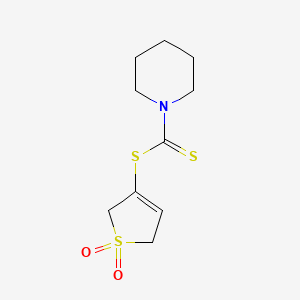


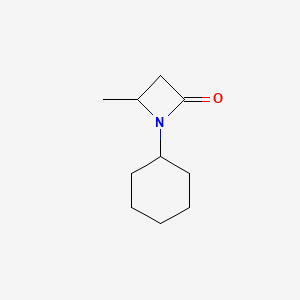

![6-Bromo-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14445982.png)

